[2-tert-Butyl-4,4-bis(trimethylsilyl)buta-2,3-dien-1-yl](dimethyl)silyl sulfate
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Overview
Description
2-tert-Butyl-4,4-bis(trimethylsilyl)buta-2,3-dien-1-ylsilyl sulfate is a complex organosilicon compound characterized by the presence of multiple silyl groups. These silyl groups contribute to the compound’s unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-4,4-bis(trimethylsilyl)buta-2,3-dien-1-ylsilyl sulfate typically involves the reaction of tert-butyl and trimethylsilyl groups with butadiene derivatives under controlled conditions. The reaction is often catalyzed by specific reagents such as imidazole and dimethylformamide, which facilitate the formation of the desired silyl ether .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-4,4-bis(trimethylsilyl)buta-2,3-dien-1-ylsilyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The silyl groups can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include imidazole, dimethylformamide, and tetra-n-butylammonium fluoride. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silyl alcohols, while reduction reactions can produce silyl hydrides .
Scientific Research Applications
Chemistry
In chemistry, 2-tert-Butyl-4,4-bis(trimethylsilyl)buta-2,3-dien-1-ylsilyl sulfate is used as a protecting group for alcohols and other functional groups. Its stability under various conditions makes it valuable in multi-step synthesis .
Biology and Medicine
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug delivery systems and other biomedical applications .
Industry
In the industrial sector, this compound is used in the production of high-performance materials, including silicones and other polymers. Its ability to enhance the properties of these materials makes it valuable in various applications .
Mechanism of Action
The mechanism by which 2-tert-Butyl-4,4-bis(trimethylsilyl)buta-2,3-dien-1-ylsilyl sulfate exerts its effects involves the interaction of its silyl groups with target molecules. These interactions can lead to the formation of stable complexes, which can then undergo further chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Used as a silylating agent in organic synthesis.
tert-Butyldimethylsilyl chloride: Another silylating agent with similar applications.
Tris(trimethylsilyl)silane: Known for its use in radical reactions.
Uniqueness
What sets 2-tert-Butyl-4,4-bis(trimethylsilyl)buta-2,3-dien-1-ylsilyl sulfate apart is its combination of tert-butyl and trimethylsilyl groups, which confer unique stability and reactivity properties. This makes it particularly useful in applications requiring robust and versatile silyl protecting groups .
Properties
CAS No. |
50965-70-3 |
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Molecular Formula |
C16H35O4SSi3- |
Molecular Weight |
407.8 g/mol |
InChI |
InChI=1S/C16H36O4SSi3/c1-16(2,3)14(13-24(10,11)20-21(17,18)19)12-15(22(4,5)6)23(7,8)9/h13H2,1-11H3,(H,17,18,19)/p-1 |
InChI Key |
SGJYQQKEDBVYGQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C(=C=C([Si](C)(C)C)[Si](C)(C)C)C[Si](C)(C)OS(=O)(=O)[O-] |
Origin of Product |
United States |
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